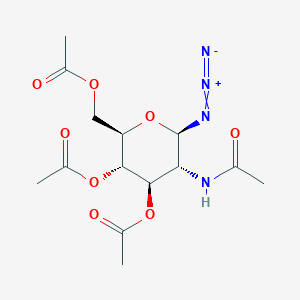![molecular formula C18H25ClO3 B016363 Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate CAS No. 85003-07-2](/img/structure/B16363.png)
Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate
Übersicht
Beschreibung
Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate is a synthetic organic compound with the molecular formula C18H25ClO3 and a molecular weight of 324.8 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate typically involves the esterification of 2-chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 2-azido-3-[4-(1-methylcyclohexylmethoxy)phenyl] propionate.
Oxidation: Formation of 2-chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] propionic acid.
Reduction: Formation of 2-chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] propanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including hypolipidemic and hypoglycemic activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activities, leading to changes in metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-Chloro-3-[4-(cyclohexylmethoxy)phenyl] Propionate
- Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Acetate
Uniqueness
Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate is unique due to its specific structural features, such as the presence of a methylcyclohexylmethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications.
Eigenschaften
IUPAC Name |
methyl 2-chloro-3-[4-[(1-methylcyclohexyl)methoxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO3/c1-18(10-4-3-5-11-18)13-22-15-8-6-14(7-9-15)12-16(19)17(20)21-2/h6-9,16H,3-5,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYYNRIKYRXTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)CC(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401008 | |
| Record name | Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85003-07-2 | |
| Record name | Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















